Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate
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Overview
Description
Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate is an organic compound with the molecular formula C12H13F3O3 It is a derivative of butanoic acid and contains a trifluoromethyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate typically involves the esterification of 4-[2-(trifluoromethyl)-phenoxy]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[2-(trifluoromethyl)-phenoxy]butanoic acid.
Reduction: Formation of 4-[2-(trifluoromethyl)-phenoxy]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing ester with different structural features.
Ethyl 4,4,4-trifluoro-2-butenoate: A related compound with a double bond in the butanoate chain.
Uniqueness
Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate is unique due to the presence of both a phenoxy group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Properties
Molecular Formula |
C13H15F3O3 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
ethyl 4-[2-(trifluoromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H15F3O3/c1-2-18-12(17)8-5-9-19-11-7-4-3-6-10(11)13(14,15)16/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
XBWQHOIGKRQHKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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